molecular formula C9H9N3O2S B2407594 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1245806-66-9

5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2407594
CAS No.: 1245806-66-9
M. Wt: 223.25
InChI Key: WPVCYYNKQNTQKQ-UHFFFAOYSA-N
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Description

5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclocondensation of 3-amino-1H-pyrazole with a suitable thiophene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

Uniqueness

What sets 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid apart is its unique combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(3-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVCYYNKQNTQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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